3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

LSD1 Epigenetics Enzyme Inhibition

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (MOBA, CAS 1038283-29-2) is a structurally differentiated LSD1 inhibitor (IC₅₀ 100 nM) with >360-fold MAO-A and >1,000-fold MAO-B selectivity, documented in Takeda patent US9487511. Its specific 3-methyl-4-(2-oxoimidazolidin-1-yl) substitution pattern is not interchangeable with positional isomers or des-methyl analogs for reproducible target engagement. Also serves as a synthetic intermediate for benzimidazole derivatives via carboxylic acid derivatization. For LSD1 assay development or SAR benchmarking, this validated scaffold offers established patent provenance and defined selectivity baseline.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 1038283-29-2
Cat. No. B1518963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid
CAS1038283-29-2
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)N2CCNC2=O
InChIInChI=1S/C11H12N2O3/c1-7-6-8(10(14)15)2-3-9(7)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15)
InChIKeyHKGJEHJBTKZCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid (CAS 1038283-29-2): Product Specification and Procurement Baseline


3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1038283-29-2), also designated as MOBA, is a heterocyclic aromatic carboxylic acid with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol [1]. The compound features a benzoic acid core substituted with a methyl group at the meta position and a 2-oxoimidazolidin-1-yl moiety at the para position relative to the carboxyl group . Its structure provides a versatile small-molecule scaffold characterized by the presence of both an aromatic ring and a cyclic urea (imidazolidinone) substructure . Typical commercial availability ranges from 50 mg to 500 mg quantities with purity specifications of ≥95% .

Why 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid Cannot Be Replaced by Generic Imidazolidinone Benzoic Acid Analogs


Within the 2-oxoimidazolidin-1-yl benzoic acid chemical class, seemingly minor structural variations—such as the position and presence of the methyl substituent, the substitution pattern on the imidazolidinone nitrogen, or the ring attachment site—can produce substantial differences in biological target engagement and synthetic utility [1]. For instance, positional isomers such as 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 915922-14-4) and 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid exhibit distinct inhibitory profiles against enzymes including FabH and inflammatory targets, while analogs lacking the methyl group (e.g., 4-(2-oxoimidazolidin-1-yl)benzoic acid, CAS 167626-55-3) demonstrate different physicochemical properties including reduced molecular weight and altered crystallinity . The specific substitution pattern of 3-methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid defines its unique molecular recognition profile, which is not interchangeable with structurally similar in-class compounds for applications requiring precise target binding or reproducible synthetic intermediate performance .

Quantitative Differentiation Evidence for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid (MOBA)


LSD1 Enzyme Inhibition: Comparative Potency vs. MAO-A and MAO-B Off-Targets

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid demonstrates potent inhibition of lysine-specific demethylase 1 (LSD1) with an IC₅₀ of 100 nM under standard assay conditions [1]. In contrast, the compound exhibits substantially weaker inhibition of related flavin-dependent amine oxidases MAO-A (IC₅₀ = 36,000 nM) and MAO-B (IC₅₀ = 100,000 nM) [1]. This represents a 360-fold selectivity window for LSD1 over MAO-A and a 1,000-fold window over MAO-B [1]. While no direct head-to-head comparison data with other 2-oxoimidazolidin-1-yl benzoic acid analogs is publicly available for this target, this selectivity profile differentiates the compound from less selective LSD1 inhibitors and establishes a baseline for evaluating in-class analogs [2].

LSD1 Epigenetics Enzyme Inhibition Selectivity

Structural Differentiation: Meta-Methyl Substitution Pattern vs. Positional Isomers

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid features a specific substitution pattern—methyl at the meta position and 2-oxoimidazolidin-1-yl at the para position relative to the carboxylic acid—that distinguishes it from commercially available positional isomers [1]. The closest in-class analogs include 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (ortho-methyl, meta-imidazolidinyl), 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (para-methyl, meta-imidazolidinyl), and the unsubstituted 4-(2-oxoimidazolidin-1-yl)benzoic acid . These regioisomeric variations produce distinct chemical and biological fingerprints: 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid derivatives have been specifically studied as FabH inhibitors for anti-tuberculosis applications, while 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid has been investigated as an inhibitor of inflammatory enzymes . The 3-methyl-4-(2-oxoimidazolidin-1-yl) substitution pattern confers the LSD1 inhibitory activity documented in BindingDB entry BDBM256701, which has not been reported for the other regioisomers [1].

Structure-Activity Relationship Medicinal Chemistry Synthetic Intermediate Positional Isomers

Synthetic Utility: Application as a Key Intermediate in Targeted Synthesis Pathways

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is utilized as a research chemical and versatile small-molecule scaffold for the synthesis of more complex heterocyclic compounds . The compound serves as an intermediate for the preparation of benzimidazole derivatives [1]. The carboxylic acid functional group provides a reactive handle for amide coupling, esterification, and other derivatization reactions, while the imidazolidinone ring system introduces a cyclic urea motif that is prevalent in bioactive molecules . In contrast, analogs lacking the methyl group (e.g., 4-(2-oxoimidazolidin-1-yl)benzoic acid) or with different substitution patterns offer distinct reactivity profiles and steric constraints that influence downstream synthetic outcomes [2]. The specific combination of a free carboxylic acid, a para-positioned imidazolidinone, and a meta-methyl group provides a unique scaffold geometry for building focused compound libraries .

Organic Synthesis Building Block Heterocyclic Chemistry Medicinal Chemistry

Recommended Research and Industrial Applications for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic Acid


LSD1-Focused Epigenetic Drug Discovery and Target Validation

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is suitable for use as a reference compound or starting scaffold in LSD1 inhibitor discovery programs. Its documented LSD1 inhibition (IC₅₀ = 100 nM) with selectivity over MAO-A (360-fold) and MAO-B (1,000-fold) makes it appropriate for biochemical assay development, target engagement studies, and as a benchmark for evaluating novel LSD1 inhibitor candidates [1]. Researchers should note that the compound's selectivity window provides a baseline for assessing off-target liability in epigenetic-focused screening campaigns. This application is supported by the compound's inclusion in US Patent US9487511 (Takeda Pharmaceutical) as part of an LSD1 inhibitor series [2].

Regioisomer-Dependent Structure-Activity Relationship (SAR) Studies

This compound serves as a critical component in systematic SAR investigations of 2-oxoimidazolidin-1-yl benzoic acid derivatives. Its specific 3-methyl-4-(2-oxoimidazolidin-1-yl) substitution pattern represents one of several regioisomeric possibilities, enabling researchers to probe how the position of the methyl group and imidazolidinone ring attachment influences target binding, physicochemical properties, and synthetic accessibility [1]. Comparative studies incorporating the 2-methyl-3-substituted, 4-methyl-3-substituted, and unsubstituted analogs can elucidate the structural determinants of LSD1 inhibition versus FabH inhibition versus inflammatory enzyme modulation . This application is particularly relevant for medicinal chemistry groups optimizing lead compounds within this chemical series [1].

Synthesis of Benzimidazole-Derived Bioactive Compounds

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is applicable as a synthetic intermediate for the preparation of benzimidazole derivatives [2]. The carboxylic acid moiety enables straightforward derivatization via amide bond formation or esterification, while the imidazolidinone ring provides a heterocyclic framework that can be further elaborated or serve as a masked diamine equivalent in subsequent transformations [1]. This intermediate utility is documented in patent literature describing methods for preparing benzimidazole compounds with potential pharmaceutical applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.